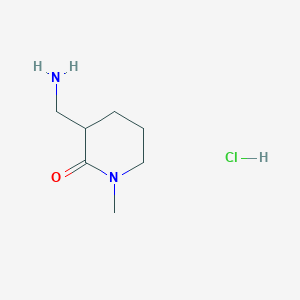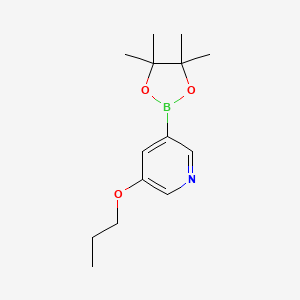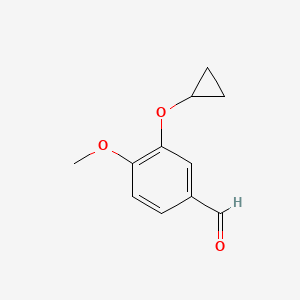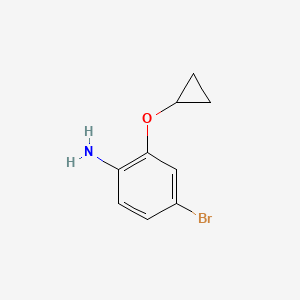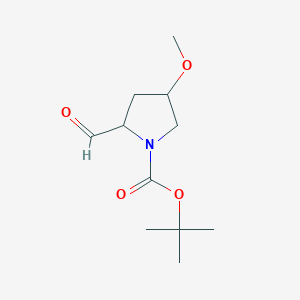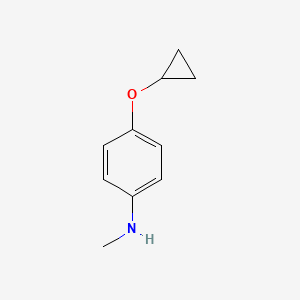![molecular formula C10H11NS2 B1379112 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine CAS No. 1706453-69-1](/img/structure/B1379112.png)
1-([2,3'-Bithiophen]-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,3’-Bithiophen]-5-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a bithiophene moiety, which consists of two thiophene rings connected at the 2 and 3 positions, and an ethanamine group attached to the 5-position of the bithiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bithiophen]-5-yl)ethan-1-amine typically involves the following steps:
Formation of Bithiophene: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives. A common method is the Stille coupling, which involves the reaction of a thiophene halide with a stannylated thiophene in the presence of a palladium catalyst.
Introduction of Ethanamine Group: The ethanamine group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the bithiophene derivative with an appropriate amine precursor, such as ethylamine, under basic conditions.
Industrial Production Methods
Industrial production of 1-([2,3’-Bithiophen]-5-yl)ethan-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bithiophen]-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or secondary amines.
Scientific Research Applications
1-([2,3’-Bithiophen]-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between amines and biological molecules.
Industry: In the field of organic electronics, 1-([2,3’-Bithiophen]-5-yl)ethan-1-amine can be used in the fabrication of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bithiophen]-5-yl)ethan-1-amine involves its interaction with molecular targets through its amine and bithiophene moieties. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bithiophene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene derivative without the ethanamine group.
3,3’-Bithiophene: Another bithiophene isomer with the thiophene rings connected at the 3 positions.
Thiophene-2-ethylamine: A thiophene derivative with an ethylamine group attached to the 2 position.
Uniqueness
1-([2,3’-Bithiophen]-5-yl)ethan-1-amine is unique due to the presence of both the bithiophene core and the ethanamine group. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
1-(5-thiophen-3-ylthiophen-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS2/c1-7(11)9-2-3-10(13-9)8-4-5-12-6-8/h2-7H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIFBSAOZSXSGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2=CSC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



